Cas no 783355-60-2 (Abexinostat)
Abexinostat Chemical and Physical Properties
Names and Identifiers
-
- 3-[(Dimethylamino)methyl]-N-[2-[4-[(hydroxyamino)carbonyl]phenoxy]ethyl]-2-benzofurancarboxamide
- PCI-24781
- PCI-24781 (Abexinostat)
- 3-((Dimethylamino)methyl)-N-(2-(4-(hydroxycarbamoyl)-phenoxy)ethyl)benzofuran-2-carboxamide
- 3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide
- Abexinostat (PCI-24781, CRA-024781)
- CRA-02478
- PCI24781
- 3-((dimethylamino)methyl)-N-(2-(4-(hydroxycarbamoyl)phenoxy)ethyl)benzofuran-2-carboxamide
- 3-[(dimethylamino)methyl]-N-{2-[4-(hydroxycarbamoyl)phenoxy]ethyl}-1-benzofuran-2-carboxamide
- Abexinostat
- CRA 024781
- CRA 24781
- Abexinostat (PCI-24781)
- MAUCONCHVWBMHK-UHFFFAOYSA-N
- CRA024781
- DTXSID30229005
- S78454
- PZP115891
- IYO470654U
- DB12565
- BDBM24622
- HMS3654A19
- BS-18153
- EX-A2123
- CRA-24781
- Q4667249
- NCGC00346486-05
- AC-26866
- ABEXINOSTAT [WHO-DD]
- PCI 24781
- 783355-60-2
- J-511438
- 3-((DIMETHYLAMINO)METHYL)-N-(2-(4-(HYDROXYCARBAMOYL)PHENOXY)ETHYL)-1-BENZOFURAN-2-CARBOXAMIDE
- BCPP000128
- SB16670
- SCHEMBL444280
- CCG-264814
- PZP-115891
- SMR004702885
- 2-Benzofurancarboxamide, 3-((dimethylamino)methyl)-N-(2-(4-((hydroxyamino)carbonyl)phenoxy)ethyl)-
- GTPL8366
- D10060
- MLS006011097
- CHEBI:92223
- BCP9001054
- NSC-764136
- HY-10990
- FT-0673532
- NS00070333
- BRD-K12867552-001-01-3
- CS-0478
- CRA-024781
- Abexinostat [USAN:INN]
- NCGC00346486-01
- 3-(dimethylaminomethyl)-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide
- PCI-24781,CRA-024781
- Abexinostat [USAN]
- AKOS025149423
- CHEMBL2103863
- MFCD10565969
- EN300-204651
- ABEXINOSTAT [INN]
- Abexinostat (USAN)
- SW218266-2
- C21H23N3O5
- NSC764136
- S-78454
- FD5037
- UNII-IYO470654U
- abexinostatum
- DB-075461
- NCGC00346486-07
- Abexinostat (PCI24781; CRA024781)
- BRD-K12867552-001-04-7
- HDAC Inhibitor PCI-24781
- DTXCID10151496
- PCI-24781; CRA 024781; CRA 24781
-
- MDL: MFCD10565969
- Inchi: 1S/C21H23N3O5/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25)
- InChI Key: MAUCONCHVWBMHK-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C(=C1C(NCCOC1C=CC(C(NO)=O)=CC=1)=O)CN(C)C
Computed Properties
- Exact Mass: 397.16400
- Monoisotopic Mass: 397.16377084g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 10
- Complexity: 550
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Density: 1.284
- PSA: 107.53000
- LogP: 3.38790
Abexinostat Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Abexinostat Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P216400-10mg |
PCI-24781 |
783355-60-2 | 10mg |
$ 176.00 | 2023-09-06 | ||
| TRC | P216400-100mg |
PCI-24781 |
783355-60-2 | 100mg |
$ 1367.00 | 2023-09-06 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13606-5mg |
PCI-24781 (CRA-024781) |
783355-60-2 | 98% | 5mg |
¥856.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13606-10mg |
PCI-24781 (CRA-024781) |
783355-60-2 | 98% | 10mg |
¥1140.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13606-50mg |
PCI-24781 (CRA-024781) |
783355-60-2 | 98% | 50mg |
¥3118.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13606-200mg |
PCI-24781 (CRA-024781) |
783355-60-2 | 98% | 200mg |
¥8888.00 | 2023-09-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0431-2 mg |
PCI24781 |
783355-60-2 | 98.43% | 2mg |
¥419.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0431-5 mg |
PCI24781 |
783355-60-2 | 98.43% | 5mg |
¥755.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0431-10 mg |
PCI24781 |
783355-60-2 | 98.43% | 10mg |
¥1115.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0431-25 mg |
PCI24781 |
783355-60-2 | 98.43% | 25mg |
¥2003.00 | 2022-02-28 |
Abexinostat Suppliers
Abexinostat Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on Abexinostat
Abexinostat (CAS No: 783355-60-2): A Promising Therapeutic Agent in Oncology and Beyond
Abexinostat (CAS No: 783355-60-2) is a novel compound that has garnered significant attention in the field of oncology and drug development. This compound, also referred to as ABX, is a histone deacetylase (HDAC) inhibitor, which plays a crucial role in epigenetic regulation. The CAS No 783355-60-2 identifier uniquely distinguishes this compound in scientific literature and regulatory databases, ensuring clarity and precision in its identification and reference.
The development of Abexinostat has been driven by the need for innovative therapies that target the underlying mechanisms of cancer progression. As an HDAC inhibitor, Abexinostat works by inhibiting the activity of histone deacetylases, enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. By inhibiting HDACs, Abexinostat reactivates tumor suppressor genes that are often silenced in cancer cells, thereby inducing apoptosis and inhibiting tumor growth.
Recent studies have highlighted the potential of Abexinostat in combination therapies, particularly when used alongside other targeted therapies or chemotherapeutic agents. For instance, research published in the *Journal of Clinical Oncology* demonstrated that Abexinostat enhances the efficacy of conventional chemotherapy by sensitizing cancer cells to treatment. This synergistic effect not only improves treatment outcomes but also reduces the required doses of cytotoxic agents, minimizing adverse effects.
In addition to its role in oncology, Abexinostat has shown promise in other therapeutic areas. Preclinical studies have indicated its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The anti-inflammatory effects of Abexinostat are attributed to its ability to modulate immune responses and reduce cytokine production, making it a versatile candidate for diverse therapeutic applications.
The pharmacokinetic profile of Abexinostat is another area of interest for researchers. Studies have shown that Abexinostat exhibits favorable absorption and bioavailability, with optimal distribution across tissues. Its metabolism and excretion pathways have been thoroughly characterized, providing insights into its suitability for long-term use and potential for personalized medicine.
One of the most exciting developments involving Abexinostat is its potential in overcoming drug resistance in cancer treatment. Cancer cells often develop resistance to conventional therapies through mechanisms such as epigenetic modifications and activation of survival pathways. By targeting these mechanisms, Abexinostat offers a novel approach to combating treatment-resistant cancers, particularly in solid tumors and hematological malignancies.
The clinical trial landscape for Abexinostat is rapidly evolving. Phase I/II trials have demonstrated its safety profile and tolerability at various dose levels, paving the way for larger-scale studies. Ongoing trials are exploring its efficacy in cancers such as breast cancer, prostate cancer, and lymphoma, with encouraging interim results reported at recent oncology conferences.
Beyond its therapeutic applications, Abexinostat has also been utilized as a research tool in epigenetics and gene regulation studies. Its ability to modulate chromatin structure provides researchers with a valuable means to investigate the role of epigenetic modifications in disease pathogenesis and therapeutic intervention.
In conclusion, Abexinostat (CAS No: 783355-60-2) represents a significant advancement in the field of epigenetic therapy. With its unique mechanism of action, promising clinical results, and versatility across therapeutic areas, it holds great potential for improving patient outcomes in oncology and beyond. As research continues to uncover new applications and optimize its therapeutic profile, Abexinostat stands at the forefront of innovative drug development.
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